REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:14][CH2:13][O:12][C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[O:5][CH2:4]1)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][CH:3]1[CH2:14][CH2:13][O:12][C:6]2([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2)[O:5][CH2:4]1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
while stirring the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hr at 20° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The product residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of methanol
|
Type
|
ADDITION
|
Details
|
was treated with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted into ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
Evaporation of ether
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1COC2(CCCCC2)OCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |